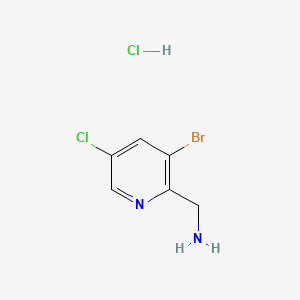

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride

Description

“(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride” is a halogenated pyridine derivative with the molecular formula C₆H₇BrCl₂N₂ (calculated from substituent positions and hydrogen counts). It features a pyridine ring substituted with bromine at position 3, chlorine at position 5, and a methanamine group at position 2, forming a hydrochloride salt. The compound is identified by CAS RN 1257535-43-5 and has a purity of ≥95%, as indicated in commercial catalogs . It is commonly utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, owing to its halogen-rich structure, which enhances binding affinity in target receptors .

Properties

IUPAC Name |

(3-bromo-5-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMZNYWAVOTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694184 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-43-5 | |

| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-3-bromo-5-chloropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and chlorination of pyridine to obtain (3-Bromo-5-chloropyridin-2-YL) derivatives, which are then reacted with methanamine under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and amination processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Applications : The target compound’s dual halogenation (Br/Cl) positions it as a candidate for kinase inhibitors, where halogen bonding is critical .

- Agrochemical Potential: Thiazole analogues show superior pesticidal activity, but pyridine derivatives like the target compound offer better environmental stability .

- Synthetic Challenges : Bromine’s susceptibility to nucleophilic displacement requires careful optimization in coupling reactions .

Biological Activity

(3-Bromo-5-chloropyridin-2-YL)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development.

- Chemical Formula : C9H8BrClN2

- Molecular Weight : 251.53 g/mol

- CAS Number : 500011-86-9

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its activity is largely attributed to the presence of the bromine and chlorine substituents on the pyridine ring, which enhance its interaction with biological targets.

The biological effects of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular metabolism. For instance, it interacts with enzymes involved in the polyamine synthesis pathway, which is vital for cell proliferation in various cancers .

- Receptor Modulation : It may act as a modulator for certain receptors, altering their activity and influencing downstream signaling pathways.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development .

Anticancer Activity

A study focusing on the anticancer properties of this compound highlighted its effectiveness against human cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound revealed that it exhibits potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 10 µg/mL, showcasing its effectiveness compared to existing antibiotics .

Data Tables

| Biological Activity | IC50/MIC Values | Reference |

|---|---|---|

| Anticancer (e.g., A549) | 0.25 µM | |

| Antimicrobial (Staphylococcus aureus) | 5 µg/mL | |

| Enzyme Inhibition | Specific IC50 not reported |

Research Applications

The compound is being explored for various applications in scientific research:

- Drug Development : As a lead compound for developing new anticancer and antimicrobial agents.

- Biochemical Research : To study enzyme inhibition mechanisms and receptor interactions.

- Synthetic Chemistry : As an intermediate in synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.